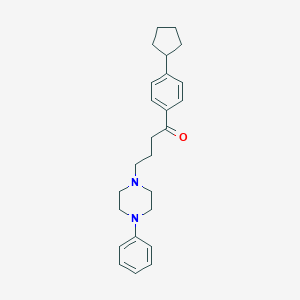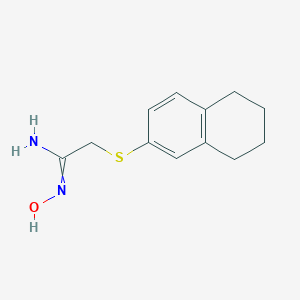![molecular formula C23H24N2S B374784 N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374784.png)
N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is a complex organic compound with a unique structure that includes a benzothiepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-[(dimethylamino)methyl]phenylamine with a suitable benzothiepin precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylamino group, used in photoinitiators.
Di-μ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II): A palladium complex used as a catalyst in various coupling reactions.
Uniqueness
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H24N2S |
|---|---|
Molecular Weight |
360.5g/mol |
IUPAC Name |
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzo[c][1]benzothiepin-11-amine |
InChI |
InChI=1S/C23H24N2S/c1-25(2)15-17-9-4-7-13-21(17)24-23-19-11-5-3-10-18(19)16-26-22-14-8-6-12-20(22)23/h3-14,23-24H,15-16H2,1-2H3 |
InChI Key |
MSXPUBMISLGRCR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Canonical SMILES |
CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)

![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)

![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)






